
3-(Tetrahydro-4H-pyran-4-ylidene)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tetrahydro-4H-pyran-4-ylidene)propanenitrile is an organic compound characterized by a tetrahydropyran ring structure with a nitrile group attached to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-4H-pyran-4-ylidene)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-penten-1-ol with a nitrile source in the presence of a catalyst to form the desired tetrahydropyran ring structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydro-4H-pyran-4-ylidene)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-(Tetrahydro-4H-pyran-4-ylidene)propanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism by which 3-(Tetrahydro-4H-pyran-4-ylidene)propanenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can act as an electrophile, participating in reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-pyran-4-one: A related compound with a similar ring structure but different functional groups.
Ethyl (tetrahydro-4H-pyran-4-ylidene)acetate: Another compound with a tetrahydropyran ring, used in organic synthesis.
Uniqueness
Its ability to undergo a variety of chemical reactions and its utility as a versatile building block make it valuable in multiple research and industrial contexts .
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-(oxan-4-ylidene)propanenitrile |
InChI |
InChI=1S/C8H11NO/c9-5-1-2-8-3-6-10-7-4-8/h2H,1,3-4,6-7H2 |
InChI Key |
NLUCACGGSFMJDL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1=CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


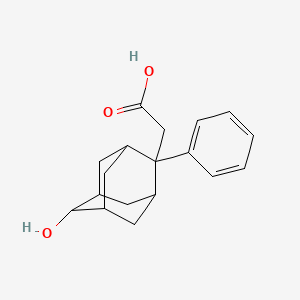

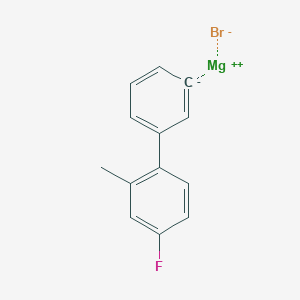
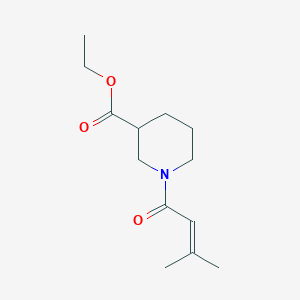
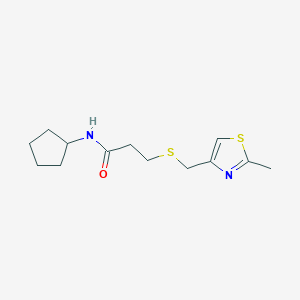

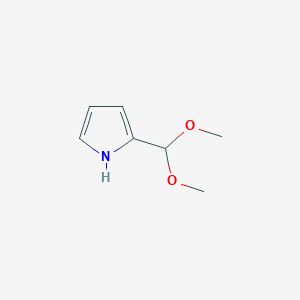
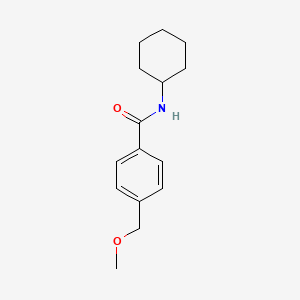
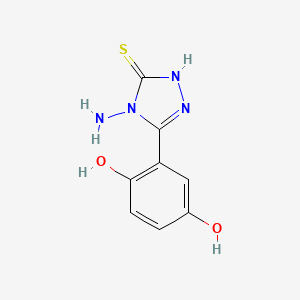
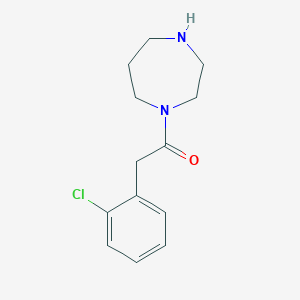
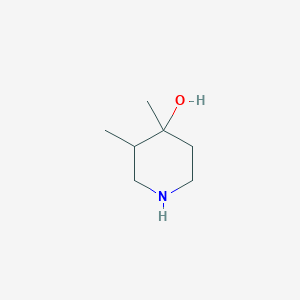
![Azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;trihydrate](/img/structure/B14900251.png)

![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
